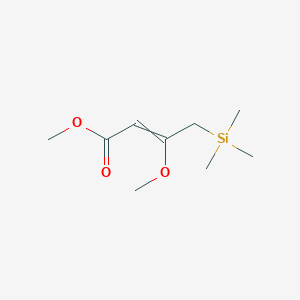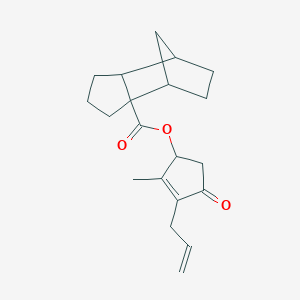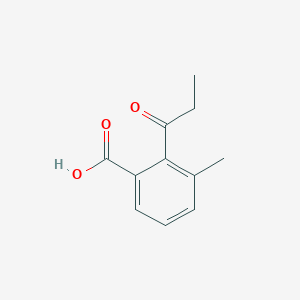
4-(3-Chloro-4-fluorobenzene-1-sulfonyl)-5-methylbenzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Chloro-4-fluorobenzene-1-sulfonyl)-5-methylbenzene-1,2-diol is a synthetic organic compound that features a complex aromatic structure. This compound is characterized by the presence of a sulfonyl group, a chloro group, and a fluoro group attached to a benzene ring, along with a methyl group and two hydroxyl groups on another benzene ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chloro-4-fluorobenzene-1-sulfonyl)-5-methylbenzene-1,2-diol typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the sulfonylation of 3-chloro-4-fluorobenzene with sulfonyl chloride to form 3-chloro-4-fluorobenzene-1-sulfonyl chloride . This intermediate is then reacted with 5-methylbenzene-1,2-diol under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Chloro-4-fluorobenzene-1-sulfonyl)-5-methylbenzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of sulfides.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro or fluoro groups.
Applications De Recherche Scientifique
4-(3-Chloro-4-fluorobenzene-1-sulfonyl)-5-methylbenzene-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(3-chloro-4-fluorobenzene-1-sulfonyl)-5-methylbenzene-1,2-diol depends on its interaction with molecular targets. The sulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The chloro and fluoro groups can enhance the compound’s binding affinity to specific targets, while the hydroxyl groups may participate in hydrogen bonding, further stabilizing the interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-4-fluorobenzene-1-sulfonyl chloride: Shares the sulfonyl, chloro, and fluoro groups but lacks the additional benzene ring with hydroxyl and methyl groups.
5-Methylbenzene-1,2-diol: Contains the hydroxyl and methyl groups but lacks the sulfonyl, chloro, and fluoro groups.
Uniqueness
4-(3-Chloro-4-fluorobenzene-1-sulfonyl)-5-methylbenzene-1,2-diol is unique due to the combination of functional groups that confer distinct chemical reactivity and potential biological activity. The presence of both electron-withdrawing (chloro, fluoro, sulfonyl) and electron-donating (hydroxyl, methyl) groups allows for versatile chemical modifications and interactions with biological targets.
Propriétés
Numéro CAS |
91170-54-6 |
|---|---|
Formule moléculaire |
C13H10ClFO4S |
Poids moléculaire |
316.73 g/mol |
Nom IUPAC |
4-(3-chloro-4-fluorophenyl)sulfonyl-5-methylbenzene-1,2-diol |
InChI |
InChI=1S/C13H10ClFO4S/c1-7-4-11(16)12(17)6-13(7)20(18,19)8-2-3-10(15)9(14)5-8/h2-6,16-17H,1H3 |
Clé InChI |
IYTXNXPBWJPKRQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)F)Cl)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


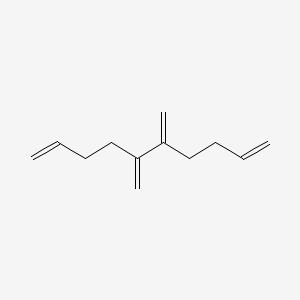
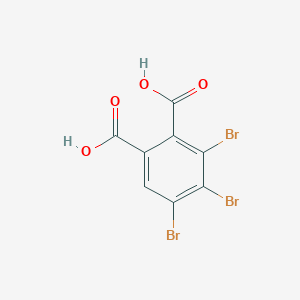
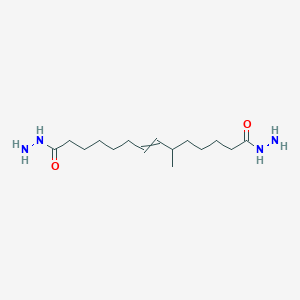
![1-[(Z)-3-phenylprop-2-enoxy]propylbenzene](/img/structure/B14352284.png)
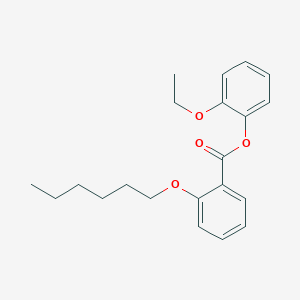
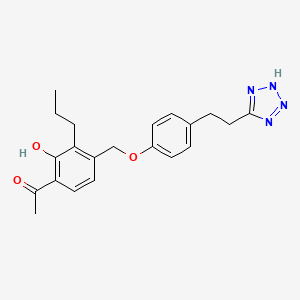
![Indole-3-acetic acid, 5-[bis(2-chloroethyl)amino]-, ethyl ester](/img/structure/B14352304.png)
![2,2,4-Trimethyl-3,4-dihydro-1H-naphtho[2,1-c]azepine-1,5(2H)-dione](/img/structure/B14352323.png)

